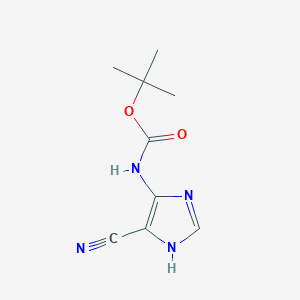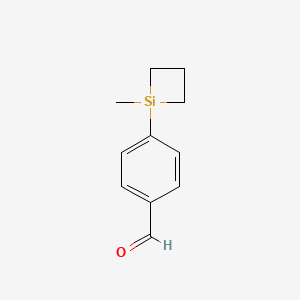![molecular formula C6H9BrO B12832929 4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
4-Bromobicyclo[2.1.1]hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobicyclo[211]hexan-1-ol is a bicyclic compound with a bromine atom and a hydroxyl group attached to a hexane ring This compound is part of the bicyclo[21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-ol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be achieved using photochemistry. This method allows for the efficient and modular synthesis of bicyclo[2.1.1]hexane derivatives . The reaction conditions often involve the use of a mercury lamp and specific solvents to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods. the use of mercury lamps and toxic reagents can pose challenges for large-scale production. Therefore, alternative methods that are more scalable and environmentally friendly are being explored .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromobicyclo[2.1.1]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted bicyclo[2.1.1]hexane derivatives.
Applications De Recherche Scientifique
4-Bromobicyclo[2.1.1]hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: The parent compound without the bromine and hydroxyl groups.
4-Bromobicyclo[2.1.1]hexane: Similar structure but lacks the hydroxyl group.
Bicyclo[2.1.1]hexan-1-ol: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromobicyclo[2.1.1]hexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C6H9BrO |
|---|---|
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
4-bromobicyclo[2.1.1]hexan-1-ol |
InChI |
InChI=1S/C6H9BrO/c7-5-1-2-6(8,3-5)4-5/h8H,1-4H2 |
Clé InChI |
PHEZUICDMUEHTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(C2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)



![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B12832875.png)

![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)

